Heptane-1,3,3,5,7-pentacarboxylic acid

Metal-Organic Frameworks Linker Design Framework Flexibility

Heptane-1,3,3,5,7-pentacarboxylic acid (CAS 184593-10-0) is an aliphatic polycarboxylic acid with the molecular formula C₁₂H₁₆O₁₀ and a molecular weight of 320.25 g/mol. Characterized by five carboxylic acid groups attached to a flexible heptane backbone, it belongs to the pentacarboxylic acid ligand class.

Molecular Formula C12H16O10
Molecular Weight 320.25 g/mol
CAS No. 184593-10-0
Cat. No. B12552553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptane-1,3,3,5,7-pentacarboxylic acid
CAS184593-10-0
Molecular FormulaC12H16O10
Molecular Weight320.25 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(CC(CCC(=O)O)(C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C12H16O10/c13-7(14)2-1-6(9(17)18)5-12(10(19)20,11(21)22)4-3-8(15)16/h6H,1-5H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)
InChIKeyDPFIIPSLGUDXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptane-1,3,3,5,7-pentacarboxylic Acid (CAS 184593-10-0): Procurement-Relevant Class and Property Overview


Heptane-1,3,3,5,7-pentacarboxylic acid (CAS 184593-10-0) is an aliphatic polycarboxylic acid with the molecular formula C₁₂H₁₆O₁₀ and a molecular weight of 320.25 g/mol. Characterized by five carboxylic acid groups attached to a flexible heptane backbone, it belongs to the pentacarboxylic acid ligand class. Compounds in this class, featuring multiple carboxylate coordination sites, are primarily investigated as organic linkers for the synthesis of metal-organic frameworks (MOFs), where they can facilitate the formation of high-connectivity, robust network topologies. Its structure implies a higher coordination denticity compared to di- or tricarboxylic acids, which is a key consideration for tuning MOF porosity and stability.

Why In-Class Pentacarboxylic Acid Ligands Cannot Be Interchanged with Heptane-1,3,3,5,7-pentacarboxylic Acid for Advanced MOF Synthesis


Generic substitution within the pentacarboxylic acid ligand class is not scientifically valid due to the profound impact of the organic backbone's geometry, flexibility, and connectivity on the resulting MOF architecture. The flexible, aliphatic heptane chain of this compound provides a unique spatial arrangement of its five carboxylate groups, which differs significantly from the rigid, planar or V-shaped geometry of common aromatic pentacarboxylic acids [1]. This fundamental difference in ligand topology directly dictates the metal cluster connectivity, pore size, dimensionality, and interpenetration of the final framework, meaning a change in linker backbone will yield a structurally different MOF with altered porosity, stability, and functionality, even if the number of carboxylate groups is identical.

Evidence-Based Differentiation Guide for Heptane-1,3,3,5,7-pentacarboxylic Acid: Quantitative Data and Class-Level Inference Against Comparators


Aliphatic Backbone Flexibility vs. Rigid Aromatic Pentacarboxylate MOF Linkers

While direct head-to-head MOF performance data for heptane-1,3,3,5,7-pentacarboxylic acid is absent from the public literature, class-level inference suggests a key structural differentiation. The saturated heptane backbone of the target compound is inherently more flexible than the rigid aromatic cores of widely studied ligands like biphenyl-2,4,6,3',5'-pentacarboxylic acid or V-shaped triphenyl-pentacarboxylic acids [1]. Higher linker flexibility is an established design principle for creating MOFs with stimuli-responsive, 'breathing' behavior or enhanced structural resilience to activation (e.g., solvent removal), which is often unattainable with rigid linkers [2].

Metal-Organic Frameworks Linker Design Framework Flexibility

Propensity for High-Connectivity Cluster Formation Relative to Lower-Denticity Aliphatic Linkers

The five carboxylic acid groups on the target compound provide a maximum coordination denticity of 5, which is higher than common aliphatic dicarboxylic acids like heptane-1,7-dicarboxylic acid (azelaic acid, denticity 2) [1]. In reticular chemistry, a higher linker denticity is crucial for constructing MOFs with higher-connected metal nodes (e.g., 12-connected clusters), which is a primary strategy for achieving frameworks with increased thermal and chemical stability [2]. While specific MOF examples are not reported, the target compound's denticity profile positions it as a candidate for accessing network topologies that are fundamentally inaccessible to lower-denticity aliphatic linkers.

Metal-Organic Frameworks Reticular Chemistry Coordination Networks

Stoichiometric Proton Availability for Acid-Base Encapsulation vs. Lower Acidity Analogs

The free carboxylic acid form of the target compound possesses five acidic protons per molecule. This equates to a theoretical proton density for acid-base chemistry that is greater than that of the pentamethyl ester derivative (CAS 151585-39-6, zero acidic protons) . Research on chiral MOFs has demonstrated that frameworks bearing free carboxylic acids can be directly used for the in-situ encapsulation of chiral amine organocatalysts via acid-base interactions, a functionalization strategy that is impossible with the ester-protected form without a deprotection step [1]. This positions the target compound as a ready-to-use linker for creating catalytically active MOF hosts.

Organocatalyst Encapsulation Acid-Base Host-Guest Chemistry MOF Functionalization

Top Application Scenarios for Heptane-1,3,3,5,7-pentacarboxylic Acid Stemming from Its Differentiated Profile


Synthesis of Flexible and Stimuli-Responsive Metal-Organic Frameworks for Selective Gas Separation

The unique aliphatic and highly flexible backbone of heptane-1,3,3,5,7-pentacarboxylic acid makes it a prime candidate for constructing 'third-generation' flexible MOFs. Unlike materials built from rigid aromatic pentacarboxylates, frameworks incorporating this linker are predicted to exhibit structural dynamism, potentially enabling highly selective gas adsorption profiles based on pressure-gated or temperature-responsive pore opening, a mechanism unattainable with rigid or lower-denticity aliphatic linkers [1].

Construction of High-Connectivity, Ultra-Stable MOFs for Catalysis in Harsh Environments

With a coordination denticity of five, this linker enables the formation of high-connectivity secondary building units when reacted with high-valent metals like Zr(IV) or Hf(IV). This is a proven design principle for creating frameworks with exceptional thermal and chemical stability, outperforming frameworks built from lower-denticity aliphatic acids like heptane-1,7-dicarboxylic acid [2]. Such robust materials are sought after for heterogeneous catalysis in corrosive or high-temperature conditions.

Direct Fabrication of Catalytically Active MOFs via Acid-Base Host-Guest Encapsulation

The presence of five free carboxylic acid groups allows for the direct incorporation of basic catalysts, such as chiral amines, into the MOF pores via acid-base pairing during or after framework synthesis. This 'ship-in-a-bottle' strategy, which has been demonstrated for other carboxylic acid-functionalized MOFs, directly produces a catalytically active material without requiring post-synthetic deprotection, a necessary and often inefficient step when using the corresponding pentamethyl ester precursor [3]. This is a significant advantage for streamlining the synthesis of heterogeneous asymmetric catalysts.

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